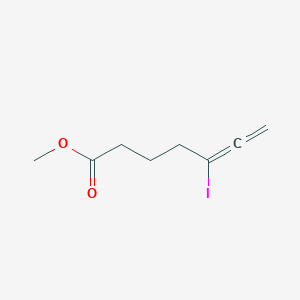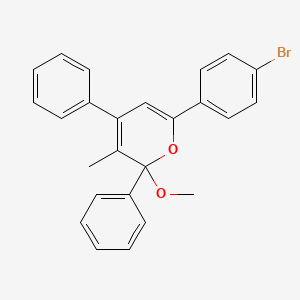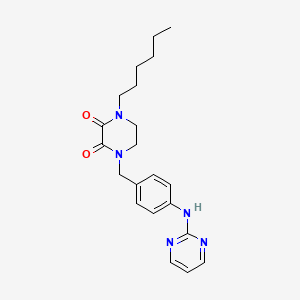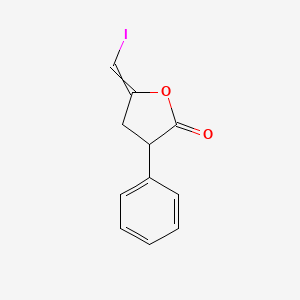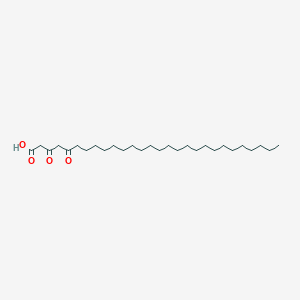
3,5-Dioxooctacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dioxooctacosanoic acid is a long-chain fatty acid derivative with a molecular formula of C28H52O4 This compound is characterized by the presence of two keto groups at the 3rd and 5th positions of the octacosanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxooctacosanoic acid typically involves the oxidation of octacosanoic acid derivatives. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetone or dichloromethane at controlled temperatures to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic oxidation using metal catalysts such as palladium or platinum in the presence of oxygen can be employed. This method offers better control over the reaction conditions and yields higher purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dioxooctacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), oxygen with metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Diols.
Substitution: Amino derivatives, alkoxy derivatives.
Applications De Recherche Scientifique
3,5-Dioxooctacosanoic acid has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in lipid metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 3,5-Dioxooctacosanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism pathways, influencing the activity of enzymes involved in fatty acid oxidation and synthesis. Its keto groups can also participate in redox reactions, affecting cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octacosanoic acid: A long-chain fatty acid without the keto groups.
3-Ketooctacosanoic acid: Contains a single keto group at the 3rd position.
5-Ketooctacosanoic acid: Contains a single keto group at the 5th position.
Uniqueness
3,5-Dioxooctacosanoic acid is unique due to the presence of two keto groups, which impart distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
77787-86-1 |
|---|---|
Formule moléculaire |
C28H52O4 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
3,5-dioxooctacosanoic acid |
InChI |
InChI=1S/C28H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)24-27(30)25-28(31)32/h2-25H2,1H3,(H,31,32) |
Clé InChI |
HXPGIPMTNFRVHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)

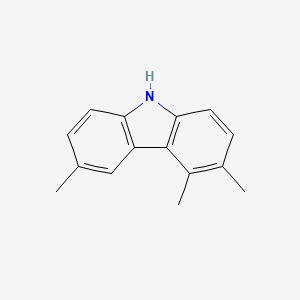
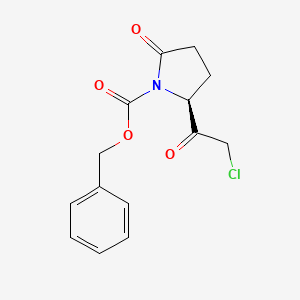
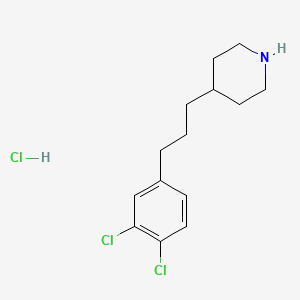


![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)

